molecular formula C11H11BrO2 B8619188 2-Bromo-5-cyclopropylbenzeneacetic acid

2-Bromo-5-cyclopropylbenzeneacetic acid

Cat. No. B8619188
M. Wt: 255.11 g/mol
InChI Key: RFEAVADQUORCPW-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

To a solution of the above nitrile (12 g) in EtOH (400 mL), is added NaOH (36.6 g) and water (200 mL). The reaction is refluxed for 2 hours and cooled to room temperature. After the ethanol is removed under reduced pressure, the residue is cooled to 0° C. and acidified to pH 1–2 with 3 N HCl. The phenylacetic acid is extracted into ethyl acetate and the aqueous layer discarded. The organic phase is washed with brine, dried (Na2SO4) and concentrated in vacuo to afford 2-bromo-5-cyclopropylphenylacetic acid.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH2:9]2)=[CH:4][C:3]=1[CH2:11][C:12]#N.[OH-:14].[Na+].[OH2:16]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH2:9]2)=[CH:4][C:3]=1[CH2:11][C:12]([OH:16])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C1CC1)CC#N
Name
Quantity
36.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the ethanol is removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue is cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The phenylacetic acid is extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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